

The Biological Activity of ATN-161 Trifluoroacetate Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ATN-161 trifluoroacetate salt	
Cat. No.:	B15606112	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

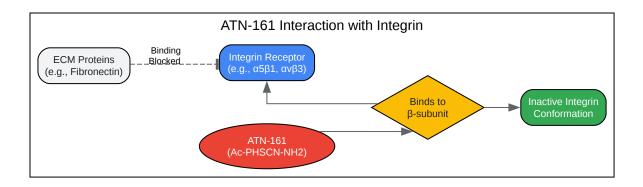
ATN-161 is a synthetic pentapeptide (Ac-PHSCN-NH2) derived from the synergy region of fibronectin. As a non-RGD-based integrin antagonist, it primarily targets $\alpha 5\beta 1$ integrin and also interacts with other integrins like $\alpha \nu \beta 3$. Its trifluoroacetate salt form is commonly used for research and clinical investigation. ATN-161 functions by binding to the beta subunits of these integrins, leading to the modulation of critical signaling pathways involved in cell adhesion, migration, proliferation, and survival. This mechanism confers upon it significant antiangiogenic, anti-tumor, and anti-metastatic properties, which have been validated in numerous preclinical models. Furthermore, emerging research highlights its potential as an antiviral agent. This document provides an in-depth overview of the biological activities of ATN-161, detailing its mechanism of action, effects on cellular signaling, and a summary of its efficacy in vitro and in vivo, supported by experimental protocols and quantitative data.

Core Mechanism of Action

ATN-161 is a non-competitive inhibitor that targets integrin function. Unlike many integrin inhibitors that target the canonical Arginine-Glycine-Aspartate (RGD) binding site, ATN-161 binds to the beta subunits of several integrin heterodimers, including $\alpha 5\beta 1$, $\alpha \nu \beta 3$, and $\alpha \nu \beta 5$.[1] [2] Its design incorporates a cysteine residue in place of an arginine from the original fibronectin PHSRN sequence.[3] It is hypothesized that the free thiol group on this cysteine residue forms a disulfide bond with the integrin target, blocking the disulfide interchange



necessary for integrin activation and thereby locking it in an inactive state.[4][5] This inhibition of integrin-dependent signaling disrupts crucial interactions between cells and the extracellular matrix, underpinning its therapeutic effects.[2][6]



Click to download full resolution via product page

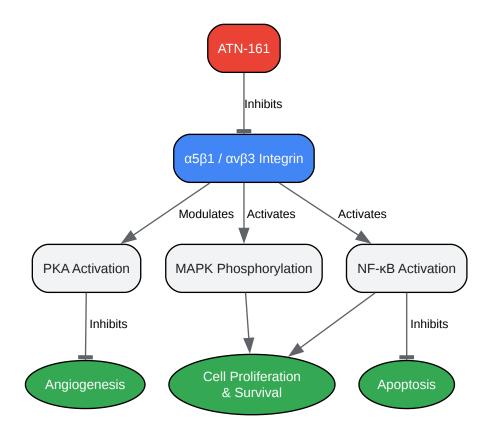
Caption: Mechanism of ATN-161 binding and integrin inactivation.

Modulation of Signaling Pathways

The binding of ATN-161 to integrins triggers a cascade of intracellular signaling changes. A key consequence is the inhibition of downstream signaling pathways that are critical for angiogenesis and tumor progression.

- MAPK Pathway: Treatment with ATN-161 has been shown to significantly inhibit the phosphorylation of Mitogen-Activated Protein Kinase (MAPK), a central pathway for cell proliferation and survival.[5][7]
- PKA Pathway: The anti-angiogenic activity of ATN-161 appears to be mediated, at least in part, by Protein Kinase A (PKA). Studies have shown that the inhibitory effects of ATN-161 on angiogenesis can be reversed by PKA inhibitors like HA1004 and KT5720.[1]
- NF-κB Pathway: In models of ocular neovascularization, ATN-161 was found to inhibit the
 activation of Nuclear Factor-κB (NF-κB), a key regulator of inflammation and cell survival.
 This leads to decreased expression of matrix metalloproteinases (MMP-2/9) and promotes
 apoptosis of neovascular endothelial cells.[8]





Click to download full resolution via product page

Caption: Key signaling pathways modulated by ATN-161.

Quantitative Summary of Biological Activity

The biological effects of ATN-161 have been quantified across various preclinical models. A notable characteristic is the observation of a U-shaped (or inverted bell-shaped) dose-response curve in several in vivo models, where optimal efficacy is observed within a specific dose range, with diminishing effects at both lower and higher doses.[1][4]

Table 1: In Vitro Efficacy of ATN-161



Assay Type	Cell Line/Model	Key Findings	Reference
Cell Migration	Human Choroidal Endothelial Cells (hCECs)	Dose-dependent inhibition of VEGF-induced migration starting at 100 nM.	[9][10]
Capillary Tube Formation	Human Choroidal Endothelial Cells (hCECs)	Inhibited VEGF- induced capillary tube formation.	[9][11]
Cell Proliferation	Human Choroidal Endothelial Cells (hCECs)	Did not inhibit VEGF-induced proliferation.	[9][10]
Cell Proliferation	Tumor Cells (e.g., MDA-MB-231)	No significant effect on tumor cell proliferation up to 100 μΜ.	[5]
MAPK Phosphorylation	MDA-MB-231 Breast Cancer Cells	Significantly inhibited MAPK phosphorylation, maximal effect at 20 µM.	[5]
Basement Membrane Invasion	DU145 & MLL Prostate Cancer Cells	Inhibited PHSRN-induced invasion.	[4]
Viral Entry	SARS-CoV-2 Model	Inhibits the interaction between the SARS-CoV-2 spike protein and host cell α5β1 integrin.	[12]

Table 2: In Vivo Efficacy of ATN-161 in Oncology Models



Cancer Model	Animal Model	Dosing Regimen	Key Outcomes	Reference
Breast Cancer	MDA-MB-231 Xenograft (mice)	0.05-1 mg/kg i.v., 3x/week	Dose-dependent decrease in tumor volume; blocked skeletal and soft tissue metastases; reduced microvessel density.	[7]
Colorectal Cancer	CT26 Liver Metastases (mice)	100 mg/kg i.p., every 3rd day (+ 5-FU)	Significantly reduced tumor burden and number of liver metastases; decreased microvessels; increased tumor cell apoptosis and improved survival (in combo).	[13]
Prostate Cancer	MLL Primary Tumor (rats)	5 mg/kg, 5 injections over 16 days	Markedly reduced primary tumor growth; 8- to 10-fold lower blood vessel density.	[4]
Lewis Lung Carcinoma	Tumor Growth Model (mice)	1-10 mg/kg, 3x/week	Optimal anti- tumor effect observed in this dose range, demonstrating a	[1]



U-shaped doseresponse.

Table 3: In Vivo Efficacy of ATN-161 in Angiogenesis

Models

Angiogenesis Model	Animal Model	Dosing Regimen	Key Outcomes	Reference
Matrigel Plug	Mice	1 and 10 μmol/L in Matrigel	Statistically significant, dosedependent inhibition of FGF-2 and VEGF-induced angiogenesis.	[1]
Choroidal Neovascularizati on (CNV)	Laser-induced (rats)	Single intravitreal injection	Inhibited CNV leakage and neovascularizatio n to a similar extent as an anti- VEGF antibody; significantly decreased lesion size.	[9][10][11]

Experimental Protocols & Workflows

Detailed methodologies are crucial for interpreting and reproducing scientific findings. Below are summaries of key experimental protocols used to evaluate ATN-161.

In Vitro Capillary Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures, a key step in angiogenesis.

· Protocol:



- A synthetic matrix (e.g., Matrigel) is coated onto the wells of a 96-well plate and allowed to polymerize.
- Human Choroidal Endothelial Cells (hCECs) are seeded onto the matrix.
- Cells are treated with a pro-angiogenic stimulus (e.g., VEGF) in the presence of varying concentrations of ATN-161 trifluoroacetate salt or a vehicle control.[9][11]
- After a suitable incubation period (typically several hours), the formation of tube-like networks is observed and quantified using microscopy and image analysis software.

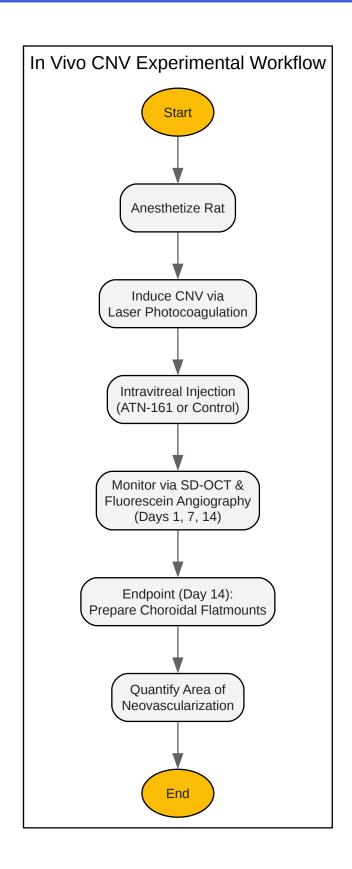
In Vivo Choroidal Neovascularization (CNV) Model

This model mimics the pathological angiogenesis seen in diseases like wet age-related macular degeneration (AMD).

Protocol:

- Induction: Anesthesia is administered to rats. Laser photocoagulation is used to rupture
 Bruch's membrane, inducing a neovascular response from the choroid.[9][14]
- Treatment: Immediately following laser induction, animals receive a single intravitreal injection of ATN-161, a scrambled peptide control, or a positive control like an anti-VEGF antibody.[9][11]
- Evaluation: The progression of CNV is monitored over time (e.g., days 1, 7, and 14) using imaging techniques like fluorescein angiography and spectral-domain optical coherence tomography (SD-OCT).[9][14]
- Endpoint Analysis: At the conclusion of the study, eyes are enucleated, and choroidal flatmounts are prepared to measure the total area of neovascularization.





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Atn-161 | C23H35N9O8S | CID 9960285 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A non-RGD-based integrin binding peptide (ATN-161) blocks breast cancer growth and metastasis in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. The Integrin Binding Peptide, ATN-161, as a Novel Therapy for SARS-CoV-2 Infection PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of integrin alpha5beta1 function with a small peptide (ATN-161) plus continuous
 5-FU infusion reduces colorectal liver metastases and improves survival in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The antiangiogenic effects of integrin alpha5beta1 inhibitor (ATN-161) in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Biological Activity of ATN-161 Trifluoroacetate Salt: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606112#biological-activity-of-atn-161-trifluoroacetate-salt]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com